molecular formula C20H22BBrO4 B6327890 Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 2096995-65-0

Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B6327890
CAS No.: 2096995-65-0
M. Wt: 417.1 g/mol
InChI Key: NMNPOEDIPNWJKE-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a complex organic compound with the molecular formula C20H22BBrO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It features a brominated benzyl group and a boron-containing dioxaborinane ring, making it a valuable reagent in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with benzyl bromide in the presence of a base to form the benzyl ester. This intermediate is then reacted with 4,4,6-trimethyl-1,3,2-dioxaborinane under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate in coupling reactions involves the formation of a palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product. The boron atom in the dioxaborinane ring plays a crucial role in facilitating these steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structural features, which provide distinct reactivity and selectivity in chemical reactions. The presence of both a bromine atom and a boron-containing ring allows for versatile applications in various synthetic processes .

Properties

IUPAC Name

benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BBrO4/c1-14-12-20(2,3)26-21(25-14)18-10-9-16(22)11-17(18)19(23)24-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNPOEDIPNWJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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